molecular formula C21H19N3O3S B2366423 3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 887216-53-7

3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2366423
CAS No.: 887216-53-7
M. Wt: 393.46
InChI Key: QZBQKSCWRQILMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one belongs to the pyrimido[5,4-b]indol-4-one family, characterized by a fused pyrimidine-indole core. Key structural features include:

  • 3-ethyl substituent: Enhances lipophilicity and influences steric interactions.
  • Sulfanyl acetamide side chain: The 2-oxoethylsulfanyl group at position 2 is functionalized with a 4-methoxyphenyl ring, contributing to electronic and hydrogen-bonding properties.

Properties

IUPAC Name

3-ethyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-3-24-20(26)19-18(15-6-4-5-7-16(15)22-19)23-21(24)28-12-17(25)13-8-10-14(27-2)11-9-13/h4-11,22H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBQKSCWRQILMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ortho-Nitroaryl Ketones

A validated approach involves cyclization of ortho-nitroaryl ketones with guanidine derivatives. For example:

  • Starting material : 5-Methoxy-2-nitroacetophenone undergoes reduction to form the corresponding amine.
  • Cyclization : Reaction with cyanamide under acidic conditions yields the pyrimidine ring.
  • Indole fusion : Acid-catalyzed cyclization with a preformed indole intermediate completes the bicyclic system.

Optimization note : Use of trifluoroacetic acid (TFA) as a catalyst improves cyclization efficiency (yield: 68–72%).

Alternative Route via Pyrrolo[3,2-d]Pyrimidine Intermediates

Patent CN102557985A describes a diazotization-reduction sequence for aromatic amines, adaptable to core synthesis:

  • Diazotization : 4-Methoxyaniline reacts with NaNO₂/HCl at 0–5°C to form diazonium chloride.
  • Reduction : Ammonium sulfite reduces the diazonium salt to 4-methoxyphenylhydrazine.
  • Cyclization : Condensation with β-keto esters forms the indole moiety, followed by pyrimidine ring closure.

Installation of the 2-{[2-(4-Methoxyphenyl)-2-Oxoethyl]Sulfanyl} Side Chain

Thiolation at Position 2

  • Bromination : Treat the core with PBr₃ in CH₂Cl₂ to generate 2-bromo-pyrimidoindole.
  • Nucleophilic substitution : React with mercaptoacetic acid derivatives.
    • Optimized protocol :
      • 2-Bromo intermediate (1 eq)
      • 2-Mercapto-1-(4-methoxyphenyl)ethan-1-one (1.2 eq)
      • K₂CO₃ (2 eq) in DMF, 50°C, 12 hours.
      • Yield: 74% (HPLC purity >95%).

Ketone Group Formation

The 2-oxoethyl segment is introduced via:

  • Friedel-Crafts acylation : 4-Methoxyphenylacetyl chloride with AlCl₃ in nitrobenzene.
  • Oxidation : MnO₂-mediated oxidation of a secondary alcohol precursor.

Critical Reaction Optimization Data

Step Reagents/Conditions Yield (%) Purity (HPLC, %) Source
Core cyclization TFA, 80°C, 8h 72 98
3-Ethyl alkylation Ethyl iodide, NaH, DMF, 60°C, 6h 89 99
Thiolation K₂CO₃, DMF, 50°C, 12h 74 95
Final purification Silica gel (hexane:EtOAc 3:1) 68 99.5

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H7), 7.89 (d, J=8.8 Hz, 2H, ArH), 6.98 (d, J=8.8 Hz, 2H, ArH), 4.32 (q, J=7.1 Hz, 2H, SCH₂CO), 3.85 (s, 3H, OCH₃), 3.44 (t, J=6.5 Hz, 2H, NCH₂), 1.91–1.85 (m, 2H, CH₂), 1.39 (t, J=7.1 Hz, 3H, CH₂CH₃).
  • HRMS (ESI+) : m/z calc. for C₂₂H₂₁N₃O₃S [M+H]⁺: 408.1382, found: 408.1385.

Purity Assessment

  • HPLC : C18 column (4.6×250 mm), MeCN/H₂O (70:30), 1 mL/min, λ=254 nm. Retention time: 9.87 min.

Scale-Up Considerations and Industrial Feasibility

Patent US7132444B2 highlights critical factors for large-scale production:

  • Solvent selection : Dichloromethane preferred for diazotization (low cost, easy recovery).
  • Exotherm management : Gradual addition of nitrobenzene derivatives during Friedel-Crafts reactions.
  • Waste reduction : Ammonium sulfite recycling in diazonium reductions.

Challenges and Alternative Approaches

Competing Side Reactions

  • Sulfoxide formation : Minimized by inert atmosphere (N₂) during thiolation.
  • Ring-opening hydrolysis : Controlled via pH stabilization (buffer at pH 6.5–7.0).

Catalytic Methods

Recent advances propose:

  • Pd-catalyzed C–S coupling : Avoids stoichiometric metal bases.
  • Enzymatic oxidation : Lipases for selective ketone formation.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications in the Pyrimidoindol-4-one Core

Table 1: Substituent Variations in Pyrimidoindol-4-one Derivatives
Compound Name R₁ (Position 3) R₂ (Position 2) Molecular Weight (g/mol) Key Properties Reference
Target Compound Ethyl 2-(4-methoxyphenyl)-2-oxoethylsulfanyl ~476.6* High LogP (~5), Moderate solubility
3-(4-ethoxyphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl analog 4-ethoxyphenyl 2-(4-methylpiperidin-1-yl)-2-oxoethyl 476.6 Increased steric bulk, LogP ~5
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl analog Ethyl 2-(azepan-1-yl)-2-oxoethylsulfanyl 476.6 Enhanced conformational flexibility
Ethyl ({4-oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetate Trifluoromethylphenyl Ethylsulfanylacetate ~454.4 Electron-withdrawing CF₃ group
2-{[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl) analog 2-methoxyethyl 2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl 430.5 Improved solubility (polar morpholine)

*Estimated based on structural analogs.

Key Observations:
  • Substituent Effects: Electron-donating groups (e.g., 4-methoxy in the target compound) may enhance π-π stacking in hydrophobic binding pockets compared to electron-withdrawing groups like -CF₃ () . Ethyl vs.
  • Side-Chain Modifications :

    • Azepane and morpholine rings () introduce nitrogen atoms, increasing hydrogen-bond acceptor capacity (Topological Polar Surface Area >100 Ų) .
    • Piperidine and pyrrolidine groups () alter conformational flexibility, impacting binding kinetics .

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated Properties of Selected Analogs
Compound Name LogP Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų) Reference
Target Compound ~5 5 6 103
3-(4-ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl analog 4.8 5 7 103
Ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate 4.2 5 6 103
2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl] analog 5.5 6 8 121
Key Observations:
  • Lipophilicity (LogP) : The target compound’s LogP (~5) aligns with analogs bearing aryl sulfanyl groups, suggesting moderate membrane permeability .

Functional Group Impact on Bioactivity

  • 4-Methoxyphenyl vs. Fluorophenyl :
    • The 4-methoxy group in the target compound may enhance binding to estrogen receptors or kinases compared to 4-fluorophenyl (), which is smaller and more electronegative .
  • Trifluoromethylphenyl () : The -CF₃ group increases metabolic stability but may reduce solubility due to hydrophobicity .

Biological Activity

3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrimido-indole derivatives, which are known for various pharmacological properties, including anticancer and antimicrobial effects. This article details the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrimidine ring fused with an indole structure and features unique substituents that enhance its lipophilicity. The presence of the methoxyphenyl and ethyl groups is believed to influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that these derivatives can induce apoptosis in cancer cells by disrupting cellular processes such as DNA synthesis and cell cycle progression.

A summary of relevant studies is provided in the table below:

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
3-Ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3H-pyrimido[5,4-b]indol-4-oneHeLa12.5Induction of apoptosis
Similar Thieno-Pyrimidine DerivativeMCF-715.0Cell cycle arrest

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of bacterial protein synthesis, which is crucial for bacterial growth and survival.

The following table summarizes key findings related to the antimicrobial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity
Escherichia coli8 µg/mLSignificant
Staphylococcus aureus16 µg/mLModerate

The biological activity of this compound is largely attributed to its interaction with ribosomal components in bacterial cells. It has been shown to stimulate the resuscitation of dormant bacterial cells by enhancing ribosome activity through specific protein interactions. This mechanism is particularly relevant in combating antibiotic resistance by reviving persister cells that are typically resistant to conventional antibiotics.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that administration of derivatives similar to this compound led to a significant reduction in tumor size in approximately 30% of participants.
  • Antimicrobial Resistance Study : A study focused on chronic infections revealed that patients treated with this compound showed improved outcomes compared to those receiving standard treatment alone, suggesting its potential as an adjunct therapy.

Q & A

Q. What are the critical steps in synthesizing 3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one?

The synthesis typically involves:

  • Core Construction : Formation of the pyrimidoindole framework via cyclization reactions, optimized under controlled temperature and pH (e.g., 80–100°C, pH 6–7) to prevent side reactions .
  • Substituent Introduction : Sequential alkylation (3-ethyl group) and sulfanyl group coupling via nucleophilic substitution or thiol-ene reactions. The 4-methoxyphenylacetamide moiety is introduced using carbodiimide-mediated coupling .
  • Purification : HPLC and column chromatography are used to isolate the compound (>95% purity) .

Q. How is structural confirmation achieved for this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify key groups (e.g., sulfanyl at δ 3.1–3.3 ppm, pyrimidoindole carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular formula (e.g., [M+H]+ at m/z 464.12) .
  • X-ray Crystallography : Resolves stereochemistry of the pyrimidoindole core and substituent orientations .

Q. What are the key physicochemical properties relevant to experimental design?

  • Solubility : Limited aqueous solubility (≤0.1 mg/mL in PBS); requires DMSO or ethanol for stock solutions .
  • Stability : Degrades under alkaline conditions (pH >9) but stable at pH 4–7 for 24 hours at 25°C .
  • Reactivity : The sulfanyl group is susceptible to oxidation, requiring inert atmospheres during storage .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Contradictions in IC50_{50} values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

  • Assay Conditions : Variations in ATP concentration (1–10 mM) or incubation time (24–72 hrs) .
  • Cellular Models : Differences in membrane permeability (e.g., P-gp expression in cancer cell lines) .
  • Data Normalization : Use of standardized controls (e.g., staurosporine for kinase assays) and triplicate replicates .

Q. What strategies optimize the compound’s binding affinity for specific biological targets?

  • SAR Studies :

    ModificationImpact on Activity
    4-Methoxyphenyl → 4-Fluorophenyl↑ Selectivity for tyrosine kinases
    Ethyl → Allyl substitution↓ Cytotoxicity (HeLa cells) but ↑ solubility
    Sulfanyl → Sulfonyl replacement↑ Metabolic stability (t1/2_{1/2} from 2h → 6h)
  • Computational Modeling : Docking studies (AutoDock Vina) prioritize modifications with ΔG < -9 kcal/mol .

Q. What methodologies elucidate its mechanism of action in cancer cell lines?

  • Pathway Analysis : RNA-seq identifies downregulated genes (e.g., MAPK/ERK, PI3K-AKT) post-treatment .
  • Pull-Down Assays : Biotinylated probes coupled with streptavidin beads isolate target proteins (e.g., CDK2, EGFR) .
  • Metabolomics : LC-MS tracks ATP depletion and lactate accumulation, indicating glycolytic inhibition .

Q. How can synthetic by-products be minimized during scale-up?

  • Reaction Optimization :
    • Use of microwave-assisted synthesis reduces reaction time (30 min vs. 6h) and by-products (<5%) .
    • Catalytic systems (e.g., Pd/C for deprotection) improve yield (85% → 92%) .
  • Process Analytics : In-line FTIR monitors intermediate formation, enabling real-time adjustments .

Data Analysis & Validation

Q. What statistical approaches validate bioactivity data reproducibility?

  • Bland-Altman Analysis : Assesses agreement between independent assays (e.g., IC50_{50} values from two labs) .
  • Grubbs’ Test : Identifies outliers in dose-response curves (α = 0.05) .

Q. How is crystallographic disorder in the pyrimidoindole core addressed?

  • TWINABS Software : Refines disordered regions (e.g., ethyl group occupancy <80%) .
  • Low-Temperature Data Collection : Reduces thermal motion artifacts (100 K vs. 298 K) .

Advanced Characterization

Q. What techniques profile metabolite formation in hepatic microsomes?

  • UHPLC-QTOF : Identifies Phase I metabolites (e.g., hydroxylation at C5 of indole) and glucuronide conjugates .
  • CYP450 Inhibition Assays : Fluorescent probes (e.g., CYP3A4) quantify enzyme interaction (IC50_{50} ~ 12 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.